ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
CAS No.: 853318-01-1
Cat. No.: VC16042281
Molecular Formula: C35H30N2O3
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853318-01-1 |
|---|---|
| Molecular Formula | C35H30N2O3 |
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | ethyl 4-benzyl-6,7-dimethyl-1-(4-phenylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C35H30N2O3/c1-4-40-35(39)29-21-32(33(38)28-17-15-27(16-18-28)26-13-9-6-10-14-26)37-31-20-24(3)23(2)19-30(31)36(34(29)37)22-25-11-7-5-8-12-25/h5-21H,4,22H2,1-3H3 |
| Standard InChI Key | JZVQZRHMTULTGB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Introduction
Chemical Structure and Nomenclature
The molecule consists of a pyrrolo[1,2-a]benzimidazole core, a fused bicyclic system combining pyrrole and benzimidazole rings. Key substituents include:
-
A benzyl group at position 4.
-
A [1,1'-biphenyl]-4-ylcarbonyl moiety at position 1.
-
Methyl groups at positions 6 and 7.
-
An ethyl carboxylate ester at position 3.
This arrangement introduces significant steric bulk and hydrophobicity, which may influence binding to biological targets such as protein kinases . The biphenyl carbonyl group, in particular, is structurally analogous to kinase inhibitors documented in patent EP2118112B1, where similar substituents enhance affinity for hydrophobic enzyme pockets .
Synthesis and Physicochemical Properties
While no direct synthesis route for this compound is publicly available, methodologies for analogous pyrrolo-benzimidazole derivatives suggest a multi-step process involving:
-
Ring formation via cyclization of substituted benzimidazole precursors.
-
Friedel-Crafts acylation to introduce the biphenyl carbonyl group.
-
Esterification to install the ethyl carboxylate.
Predicted physicochemical properties, based on structural analogs like PubChem CID 4109949 (a thienylcarbonyl variant), include:
| Property | Value |
|---|---|
| Molecular Weight | ~550–600 g/mol (estimated) |
| LogP (lipophilicity) | ~5.2 (highly hydrophobic) |
| Aqueous Solubility | <0.01 mg/mL (poor) |
| Hydrogen Bond Acceptors | 6 |
The biphenyl group likely exacerbates poor solubility, necessitating formulation strategies such as nanoparticle encapsulation or prodrug derivatives for in vivo applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume